1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, also known as MK-0364 or taranabant, is a synthetically derived molecule that has been investigated for its potential in anti-obesity research. [, ] It belongs to a class of compounds known as acyclic amide cannabinoid-1 receptor inverse agonists. [] Its primary role in scientific research stems from its ability to interact with the endocannabinoid system, specifically by antagonizing the cannabinoid-1 receptor (CB1R). [, ] This interaction holds significant implications for understanding energy balance regulation and potential therapeutic interventions for obesity. []
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has been achieved through a multi-step process involving the creation of a novel acyclic amide scaffold. [] While the specific details of the synthesis are complex, the process prioritizes achieving high yield and purity while minimizing the formation of reactive metabolites. [] This synthesis strategy was crucial in developing 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine as a potential drug candidate for obesity treatment. []
X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational studies have provided insights into the molecular structure of 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine. [] These analyses revealed that the molecule adopts a relatively rigid conformation along the C11-N13-C14-C16-C17 backbone but exhibits flexibility around the C8-C11 and C8-O7 bonds. [] This conformational preference plays a crucial role in its binding interactions with the cannabinoid-1 receptor (CB1R). []
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). [] Unlike agonists that activate receptors, inverse agonists bind to the receptor and suppress its basal activity. [] This inverse agonism of CB1R has been linked to the inhibition of food intake and the potential for weight loss. []
Detailed studies have revealed that 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine binds to a specific region within the CB1R, interacting with key amino acid residues such as F(3.36)200, W(5.43)279, W(6.48)356, Y(5.39)275, F(2.57)170, and L(7.42)387. [] The presence of two phenyl rings and a CF3-Pyr ring in the molecule facilitates these interactions. [] Notably, a strong hydrogen bond forms between the amide NH of 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine and the hydroxyl group of the amino acid S(7.39)383 in the CB1R binding site. [] This hydrogen bond is crucial for the high affinity and selectivity of 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine towards CB1R. []
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has been extensively studied in rodent models of obesity, demonstrating promising anti-obesity effects. []
In diet-induced obese (DIO) rats, oral administration of 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine led to dose-dependent weight loss, primarily attributed to reduced food intake and decreased fat mass. [] The minimum effective dose for weight loss in DIO rats was found to be 0.3 mg/kg, achieving a plasma Cmax of 87 nM. [] Notably, a partial occupancy (30–40%) of brain CB1R by 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine was sufficient for significant weight reduction, suggesting a high degree of efficacy even at lower receptor occupancy levels. []
Further validation of its mechanism of action was obtained through studies in CB1R-deficient mice. [] In these mice, 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine failed to produce any significant weight loss, confirming that its anti-obesity effects are mediated through CB1R antagonism. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: